![molecular formula C12H7BrN2O B14214396 5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)- CAS No. 828265-47-0](/img/structure/B14214396.png)
5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)- is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indeno-pyridazinone core with a bromomethyl substituent. Its molecular formula is C17H9BrN2O, and it has a molecular weight of 337.18 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)- typically involves the reaction of indeno-pyridazinone derivatives with bromomethylating agents. One common method includes the bromomethylation of 5H-Indeno[1,2-c]pyridazin-5-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and safety considerations.
Analyse Des Réactions Chimiques
Types of Reactions
5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Substitution Products: Formation of azido, thio, or alkoxy derivatives.
Oxidation Products: Formation of sulfoxides or sulfones.
Reduction Products: Formation of dehalogenated indeno-pyridazinone derivatives.
Applications De Recherche Scientifique
5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of monoamine oxidase (MAO) enzymes.
Medicine: Explored for its potential anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical syntheses.
Mécanisme D'action
The mechanism of action of 5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)- involves its interaction with specific molecular targets. For instance, as an MAO inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, which is beneficial in the treatment of certain neurological disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one
- 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one
- 5H-Indeno[1,2-c]pyridazin-5-one
Uniqueness
5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)- is unique due to its bromomethyl substituent, which imparts distinct reactivity compared to its analogs. This substituent allows for further functionalization through nucleophilic substitution, making it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
828265-47-0 |
|---|---|
Formule moléculaire |
C12H7BrN2O |
Poids moléculaire |
275.10 g/mol |
Nom IUPAC |
3-(bromomethyl)indeno[1,2-c]pyridazin-5-one |
InChI |
InChI=1S/C12H7BrN2O/c13-6-7-5-10-11(15-14-7)8-3-1-2-4-9(8)12(10)16/h1-5H,6H2 |
Clé InChI |
MKXUAOOZRYSVBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(N=N3)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


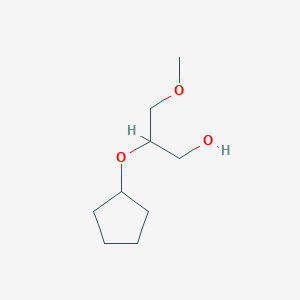
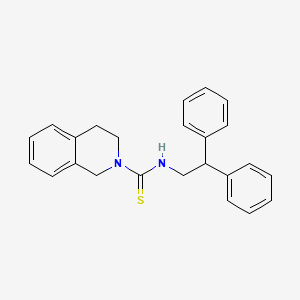
![N-[(2S)-1-amino-1-oxopentan-2-yl]-2-sulfanylbenzamide](/img/structure/B14214329.png)
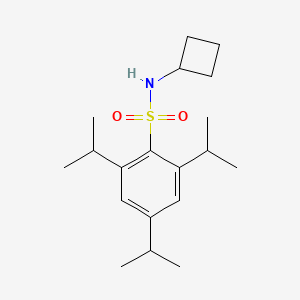
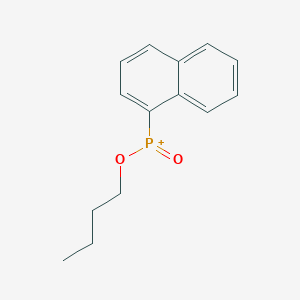

![2-[(Trifluoromethyl)sulfanyl]butan-1-ol](/img/structure/B14214355.png)
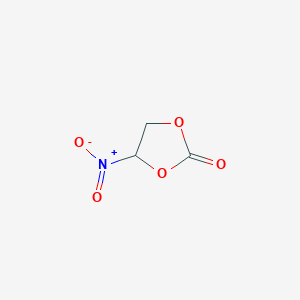
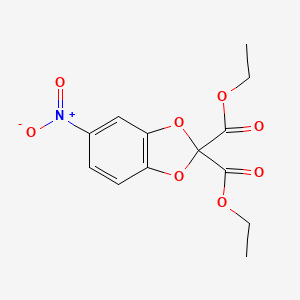

![Bicyclo[4.2.0]oct-7-en-2-one, 8-(butylseleno)-7-phenyl-](/img/structure/B14214363.png)
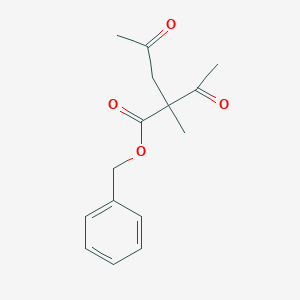
![N'-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea](/img/structure/B14214386.png)

